Cas no 156691-99-5 (Ethyl 5-(bromomethyl)nicotinate)

Ethyl 5-(bromomethyl)nicotinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-(bromomethyl)nicotinate
- ETHYL 5-(BROMOMETHYL)PYRIDINE-3-CARBOXYLATE
- DTXSID50695420
- Ethyl5-(bromomethyl)nicotinate
- 5-Bromomethyl-nicotinic acid ethyl ester
- DB-085730
- SCHEMBL17161944
- 156691-99-5
-
- MDL: MFCD10566279
- インチ: InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2,4H2,1H3
- InChIKey: DZIIEYIOMDDTHJ-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CN=CC(=C1)CBr
計算された属性
- せいみつぶんしりょう: 242.98949g/mol
- どういたいしつりょう: 242.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 39.2Ų
Ethyl 5-(bromomethyl)nicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM177927-1g |
ethyl 5-(bromomethyl)nicotinate |
156691-99-5 | 95% | 1g |
$389 | 2021-08-05 | |
Alichem | A029206888-10g |
Ethyl 5-(bromomethyl)nicotinate |
156691-99-5 | 95% | 10g |
2,070.30 USD | 2021-06-01 | |
Alichem | A029206888-5g |
Ethyl 5-(bromomethyl)nicotinate |
156691-99-5 | 95% | 5g |
1,340.00 USD | 2021-06-01 | |
Chemenu | CM177927-1g |
ethyl 5-(bromomethyl)nicotinate |
156691-99-5 | 95% | 1g |
$535 | 2022-06-12 | |
Chemenu | CM177927-5g |
ethyl 5-(bromomethyl)nicotinate |
156691-99-5 | 95% | 5g |
$978 | 2021-08-05 | |
Alichem | A029206888-25g |
Ethyl 5-(bromomethyl)nicotinate |
156691-99-5 | 95% | 25g |
3,517.50 USD | 2021-06-01 | |
Chemenu | CM177927-25g |
ethyl 5-(bromomethyl)nicotinate |
156691-99-5 | 95% | 25g |
$2450 | 2021-08-05 | |
Chemenu | CM177927-10g |
ethyl 5-(bromomethyl)nicotinate |
156691-99-5 | 95% | 10g |
$1468 | 2021-08-05 |
Ethyl 5-(bromomethyl)nicotinate 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
Ethyl 5-(bromomethyl)nicotinateに関する追加情報
Ethyl 5-(bromomethyl)nicotinate (CAS No. 156691-99-5): A Comprehensive Overview
Ethyl 5-(bromomethyl)nicotinate (CAS No. 156691-99-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ethyl 5-(bromomethyl)pyridine-3-carboxylate, is a brominated derivative of nicotinic acid ester, which has attracted considerable attention due to its unique chemical structure and potential biological activities.
The molecular formula of Ethyl 5-(bromomethyl)nicotinate is C10H11BrNO2, and its molecular weight is approximately 247.10 g/mol. The compound features a pyridine ring with a bromomethyl group and an ethyl ester moiety, making it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
In recent years, Ethyl 5-(bromomethyl)nicotinate has been extensively studied for its potential use in the development of novel drugs targeting various diseases. One of the key areas of interest is its role in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists. nAChRs are ligand-gated ion channels that play crucial roles in the central nervous system (CNS), affecting cognitive functions, pain perception, and addiction. Research has shown that compounds derived from Ethyl 5-(bromomethyl)nicotinate can modulate nAChR activity, making them promising candidates for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Beyond its applications in CNS disorders, Ethyl 5-(bromomethyl)nicotinate has also been explored for its potential in cancer research. Studies have demonstrated that certain derivatives of this compound exhibit anti-proliferative effects on cancer cells. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a series of Ethyl 5-(bromomethyl)nicotinate derivatives showed significant inhibition of cell growth in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis.
The synthetic versatility of Ethyl 5-(bromomethyl)nicotinate is another factor contributing to its importance in pharmaceutical research. The bromomethyl group can be readily functionalized through various chemical reactions, such as substitution, elimination, and coupling reactions. This allows for the generation of a wide range of structurally diverse compounds with tailored biological activities. For example, researchers have used Ethyl 5-(bromomethyl)nicotinate as a starting material to synthesize novel anti-inflammatory agents and antiviral compounds.
In addition to its synthetic utility, Ethyl 5-(bromomethyl)nicotinate has been evaluated for its safety and toxicity profiles. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
The potential applications of Ethyl 5-(bromomethyl)nicotinate extend beyond medicinal chemistry into other areas such as agrochemicals and materials science. In agrochemical research, derivatives of this compound have been investigated for their herbicidal and insecticidal properties. In materials science, the unique chemical structure of Ethyl 5-(bromomethyl)nicotinate has been exploited to develop novel polymers and coatings with enhanced properties.
Despite its promising applications, the synthesis and handling of Ethyl 5-(bromomethyl)nicotinate require careful consideration due to the presence of the bromine atom. Bromine-containing compounds can be reactive and may pose environmental concerns if not managed properly. Therefore, researchers must adhere to strict safety protocols and environmental guidelines when working with this compound.
In conclusion, Ethyl 5-(bromomethyl)nicotinate (CAS No. 156691-99-5) is a multifaceted compound with significant potential in various fields of research and development. Its unique chemical structure and synthetic versatility make it an attractive starting material for the synthesis of bioactive molecules with diverse applications in medicine, agrochemicals, and materials science. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern scientific endeavors.
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